Benzamide,3-[[5-(1-azetidinylcarbonyl)-2-pyrazinyl]oxy]-5-[(1R)-2-methoxy-1-methylethoxy]-N-(5-methyl-2-pyrazinyl)-
Overview
Description
Benzamide,3-[[5-(1-azetidinylcarbonyl)-2-pyrazinyl]oxy]-5-[(1R)-2-methoxy-1-methylethoxy]-N-(5-methyl-2-pyrazinyl)- is a complex organic compound with a unique structure that includes azetidine, pyrazine, and benzamide moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide,3-[[5-(1-azetidinylcarbonyl)-2-pyrazinyl]oxy]-5-[(1R)-2-methoxy-1-methylethoxy]-N-(5-methyl-2-pyrazinyl)- typically involves multiple steps, including the formation of azetidine and pyrazine intermediates. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s yield and purity. For instance, the preparation of azetidines can be driven by ring strain, making them more stable than related aziridines .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzamide,3-[[5-(1-azetidinylcarbonyl)-2-pyrazinyl]oxy]-5-[(1R)-2-methoxy-1-methylethoxy]-N-(5-methyl-2-pyrazinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the reaction’s outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Benzamide,3-[[5-(1-azetidinylcarbonyl)-2-pyrazinyl]oxy]-5-[(1R)-2-methoxy-1-methylethoxy]-N-(5-methyl-2-pyrazinyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzamide,3-[[5-(1-azetidinylcarbonyl)-2-pyrazinyl]oxy]-5-[(1R)-2-methoxy-1-methylethoxy]-N-(5-methyl-2-pyrazinyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzamide,3-[[5-(1-azetidinylcarbonyl)-2-pyrazinyl]oxy]-5-[(1R)-2-methoxy-1-methylethoxy]-N-(5-methyl-2-pyrazinyl)- include other azetidine and pyrazine derivatives. These compounds share structural similarities but may differ in their functional groups and overall biological activities .
Uniqueness
The uniqueness of Benzamide,3-[[5-(1-azetidinylcarbonyl)-2-pyrazinyl]oxy]-5-[(1R)-2-methoxy-1-methylethoxy]-N-(5-methyl-2-pyrazinyl)- lies in its specific combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2R)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O5/c1-15-10-27-21(12-25-15)29-23(31)17-7-18(34-16(2)14-33-3)9-19(8-17)35-22-13-26-20(11-28-22)24(32)30-5-4-6-30/h7-13,16H,4-6,14H2,1-3H3,(H,27,29,31)/t16-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEJHJINOKKDCW-MRXNPFEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)NC(=O)C2=CC(=CC(=C2)OC(C)COC)OC3=NC=C(N=C3)C(=O)N4CCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=N1)NC(=O)C2=CC(=CC(=C2)O[C@H](C)COC)OC3=NC=C(N=C3)C(=O)N4CCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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